molecular formula C20H16ClFN2O5S2 B2953355 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide CAS No. 896379-24-1

2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2953355
CAS No.: 896379-24-1
M. Wt: 482.93
InChI Key: WEJHWEIPFZLLFL-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a benzamide derivative characterized by three key structural motifs:

4-Fluoro-3-methylbenzenesulfonyl group: This sulfonyl moiety improves metabolic stability and may influence solubility.

Thiophen-2-yl-ethyl chain: The thiophene heterocycle contributes to lipophilicity and π-π stacking interactions.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic structures.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O5S2/c1-12-9-14(5-7-17(12)22)31(28,29)19(18-3-2-8-30-18)11-23-20(25)15-6-4-13(24(26)27)10-16(15)21/h2-10,19H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJHWEIPFZLLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoro-3-methylbenzenesulfonyl chloride and 2-(thiophen-2-yl)ethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the nitro and sulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-6-Fluoro-N-[2-(4-Fluoro-3-Methylbenzenesulfonyl)-2-(Thiophen-2-Yl)Ethyl]Benzamide

Key Differences :

  • Substitution pattern : The benzamide ring features 2-chloro and 6-fluoro groups instead of 4-nitro (target compound).
  • Biological Implications : Fluorine atoms may enhance membrane permeability but reduce polar interactions compared to the nitro group.

Source : This analog is structurally closest to the target compound, differing only in the benzamide substituents .

Structural Analog 2: 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-Yl]-2-Nitrobenzamide

Key Differences :

  • Heterocyclic Core : A thiazol ring replaces the thiophen-ethyl-sulfonyl chain.
  • Substituents : A methoxy group on the phenyl ring introduces steric bulk and electron-donating effects.

Structural Analog 3: 2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-Yl)Phenyl]-4-Nitrobenzamide

Key Differences :

  • Benzothiazol Moiety : The benzothiazol group increases aromatic surface area, enhancing π-π interactions.
  • Nitro Group Retention : The 4-nitrobenzamide core is retained, suggesting similar electronic profiles.

Structural Analog 4: 2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-Yl][1,3,4]Thiadiazol-2-Yl}-Acetamide

Key Differences :

  • Thiadiazol-Pyridinyl Scaffold : Replaces the sulfonyl-thiophen-ethyl chain, altering hydrophobicity.
  • Cytotoxicity Data: Compound 7d (fluoro-phenoxy derivative) showed IC50 = 1.8 µM against Caco-2 cells, highlighting the impact of electron-withdrawing groups .

Comparative Analysis Table

Compound Name Molecular Weight Key Substituents Biological Activity (if available) Key Structural Features
Target Compound ~520.9* 4-Nitro, sulfonyl, thiophen-ethyl N/A Nitro for electron withdrawal
2-Chloro-6-Fluoro-N-[2-(4-Fluoro-3-Methylbenzenesulfonyl)-2-(Thiophen-2-Yl)Ethyl]Benzamide ~481.9 2-Chloro, 6-fluoro, sulfonyl, thiophen N/A Fluorine for lipophilicity
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-Yl]-2-Nitrobenzamide ~418.8 5-Chloro, 2-nitro, thiazol N/A Thiazol for heterocyclic diversity
2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-Yl)Phenyl]-4-Nitrobenzamide ~438.3 4-Nitro, benzothiazol N/A Benzothiazol for π-π interactions
2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-Yl][1,3,4]Thiadiazol-2-Yl}-Acetamide (7d) ~481.5 Fluoro-phenoxy, thiadiazol-pyridinyl IC50 = 1.8 µM (Caco-2) Fluoro-phenoxy for cytotoxicity

*Estimated based on structural formula.

Key Findings and Implications

Nitro Group Significance : The 4-nitro substitution in the target compound likely enhances binding to electron-deficient biological targets (e.g., nitroreductases) compared to fluoro or chloro analogs.

Sulfonyl vs. Heterocycles : Sulfonyl groups (target compound) improve metabolic stability, whereas thiazol/benzothiazol analogs may prioritize target specificity.

Thiophen vs. Thiadiazol : Thiophen-ethyl chains offer conformational flexibility, while rigid thiadiazol-pyridinyl scaffolds (e.g., compound 7d) optimize steric interactions for cytotoxicity.

Biological Activity

The compound 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide represents a significant area of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClFNO4S
  • Molecular Weight : 393.83 g/mol

Structural Features

FeatureDescription
Chlorine Atom Substituent enhancing lipophilicity
Fluorine Atom Potential for increased biological activity
Nitro Group Known for various pharmacological effects
Sulfonyl Group Enhances solubility and bioavailability

Anticancer Activity

Recent studies have indicated that nitrobenzoate-derived compounds exhibit various biological activities, including anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. For instance, nitrobenzoate derivatives have been reported to suppress metastatic activity by inhibiting tumor-cell-induced platelet aggregation .

Antidiabetic Potential

Research into related compounds has demonstrated significant antidiabetic effects. For example, derivatives similar to the target compound have been shown to inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. This inhibition leads to reduced blood glucose levels, making these compounds potential candidates for diabetes management .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be closely linked to its structural components. The presence of electron-withdrawing and electron-donating groups on the phenyl ring significantly influences its inhibitory potential against various enzymes. For instance, compounds with a nitro group at specific positions exhibited enhanced activity against α-glucosidase .

Key Findings from SAR Studies

CompoundIC50 Value (μM)Notable Features
5o10.75 ± 0.52Optimal positioning of electron groups
5m0.90 ± 0.31Enhanced activity due to specific substitutions

Study 1: Anticancer Effects

In a study examining the effects of nitrobenzoate-derived compounds on cancer cells, Compound X8 , a related nitrobenzoate derivative, was found to significantly impair vascular development in tumors, indicating potential antiangiogenic properties that could be leveraged for cancer therapy .

Study 2: Antidiabetic Activity

Another study focused on the antidiabetic properties of related benzamide derivatives showed that modifications at the para position of the phenyl ring led to increased inhibition of α-glucosidase and α-amylase enzymes. This suggests that similar modifications could enhance the efficacy of This compound as an antidiabetic agent .

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